molecular formula C21H23N3O2S2 B12132139 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B12132139
M. Wt: 413.6 g/mol
InChI Key: XXKZMKBYRNGRPR-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

The synthesis of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to changes in cellular processes, making it a candidate for drug development .

Comparison with Similar Compounds

Similar compounds include other benzothieno pyrimidine derivatives, such as:

  • 2-[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • ETHYL [({[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]ACETATE These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H23N3O2S2/c1-3-24-20(26)18-15-6-4-5-7-16(15)28-19(18)23-21(24)27-12-17(25)22-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,22,25)

InChI Key

XXKZMKBYRNGRPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C)SC4=C2CCCC4

Origin of Product

United States

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